2,5-Dioxopyrrolidin-1-yl pentanoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl pentanoate is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of anticonvulsant and antinociceptive agents . The structure of this compound consists of a pyrrolidine ring with two keto groups at positions 2 and 5, and a pentanoate ester group attached to the nitrogen atom of the pyrrolidine ring .
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl pentanoate typically involves the reaction of pyrrolidine-2,5-dione with pentanoic acid or its derivatives under appropriate conditions . One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols or amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl pentanoate has several scientific research applications:
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl pentanoate involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyrrolidine-2,5-dione have been shown to inhibit voltage-gated sodium channels and calcium channels, which play a crucial role in neuronal excitability and neurotransmission. This inhibition can lead to anticonvulsant effects by stabilizing neuronal membranes and reducing excessive neuronal firing.
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl pentanoate can be compared with other similar compounds, such as:
N-Benzyl-2,5-dioxopyrrolidin-1-yl propanamide: This compound also exhibits anticonvulsant properties but has a different substitution pattern on the pyrrolidine ring.
2,5-Dioxopyrrolidin-1-yl phenylacetamide: Known for its hybrid structure and broad-spectrum anticonvulsant activity.
The uniqueness of this compound lies in its specific ester group, which can influence its pharmacokinetic properties and biological activity.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLIANXPAARUMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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